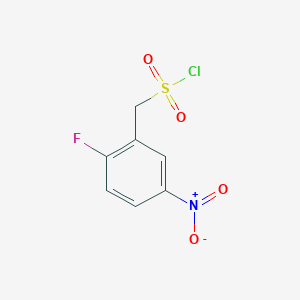
(2-Fluoro-5-nitrophenyl)methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Fluoro-5-nitrophenyl)methanesulfonyl chloride is an organic compound with the molecular formula C7H5ClFNO4S It is a derivative of methanesulfonyl chloride, where the phenyl ring is substituted with a fluorine atom at the 2-position and a nitro group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-5-nitrophenyl)methanesulfonyl chloride typically involves the reaction of (2-Fluoro-5-nitrophenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of appropriate safety measures and equipment to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions: (2-Fluoro-5-nitrophenyl)methanesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by various nucleophiles such as amines, alcohols, and thiols, forming sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Pyridine or triethylamine as a base, and solvents like dichloromethane or tetrahydrofuran.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Specific oxidizing agents and conditions would depend on the desired transformation.
Major Products Formed:
Sulfonamides, sulfonates, and sulfonothioates: from nucleophilic substitution.
Amino derivatives: from reduction of the nitro group.
科学的研究の応用
(2-Fluoro-5-nitrophenyl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of sulfonamide derivatives which are important in medicinal chemistry.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions, aiding in the study of biological processes.
Medicine: Sulfonamide derivatives synthesized from this compound may exhibit pharmacological activities, making it valuable in drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
作用機序
The mechanism of action of (2-Fluoro-5-nitrophenyl)methanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate products. The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile.
類似化合物との比較
- (2-Fluoro-3-nitrophenyl)methanesulfonyl chloride
- (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride
- (2-Fluoro-5-methylphenyl)methanesulfonyl chloride
Comparison:
- (2-Fluoro-5-nitrophenyl)methanesulfonyl chloride is unique due to the specific positioning of the fluorine and nitro groups, which can influence its reactivity and the types of products formed in chemical reactions.
- (2-Fluoro-3-nitrophenyl)methanesulfonyl chloride and (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride have different substitution patterns, which can lead to variations in their chemical behavior and applications.
- (2-Fluoro-5-methylphenyl)methanesulfonyl chloride differs by having a methyl group instead of a nitro group, which significantly alters its reactivity and potential uses.
特性
分子式 |
C7H5ClFNO4S |
|---|---|
分子量 |
253.64 g/mol |
IUPAC名 |
(2-fluoro-5-nitrophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H5ClFNO4S/c8-15(13,14)4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4H2 |
InChIキー |
RAIIIWUQQUUHRS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CS(=O)(=O)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















